molecular formula C14H12N4O B1435075 N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide CAS No. 1993512-22-3

N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide

Cat. No. B1435075
CAS RN: 1993512-22-3
M. Wt: 252.27 g/mol
InChI Key: QQUKDLULKUBANP-UHFFFAOYSA-N
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Description

“N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide” is a chemical compound with the molecular formula C14H12N4O. It is recognized as an important fused bicyclic 5–6 heterocycle . Many drugs contain these moieties at their cores due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .


Molecular Structure Analysis

Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The World Health Organization has taken the initiative to develop new drugs using this scaffold . There is a continuing interest in developing new and efficient synthetic routes considering the widespread application of functionalized imidazo[1,2-a]pyridines .

properties

IUPAC Name

N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUKDLULKUBANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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